Cas no 959239-77-1 (4-Chloro-2-methyl-5-propylpyrimidine)
4-Chloro-2-methyl-5-propylpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-methyl-5-propylpyrimidine
- 4-CHLORO-2-METHYL-5-PROPYL-PYRIMIDINE
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- MDL: MFCD09864481
- Inchi: 1S/C8H11ClN2/c1-3-4-7-5-10-6(2)11-8(7)9/h5H,3-4H2,1-2H3
- InChI Key: CDBCAEDPKQHTSE-UHFFFAOYSA-N
- SMILES: ClC1C(=CN=C(C)N=1)CCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
4-Chloro-2-methyl-5-propylpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB218365-1 g |
4-Chloro-2-methyl-5-propylpyrimidine; 95% |
959239-77-1 | 1g |
€88.60 | 2023-01-27 | ||
| abcr | AB218365-5 g |
4-Chloro-2-methyl-5-propylpyrimidine; 95% |
959239-77-1 | 5g |
€207.20 | 2023-01-27 | ||
| abcr | AB218365-10 g |
4-Chloro-2-methyl-5-propylpyrimidine; 95% |
959239-77-1 | 10g |
€307.00 | 2023-01-27 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00552-1G |
4-Chloro-2-methyl-5-propylpyrimidine |
959239-77-1 | 1g |
¥1678.55 | 2023-11-10 | ||
| eNovation Chemicals LLC | Y1232830-5g |
4-CHLORO-2-METHYL-5-PROPYLPYRIMIDINE |
959239-77-1 | 95% | 5g |
$175 | 2024-06-06 | |
| TRC | C374263-250mg |
4-chloro-2-methyl-5-propylpyrimidine |
959239-77-1 | 250mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C374263-500mg |
4-chloro-2-methyl-5-propylpyrimidine |
959239-77-1 | 500mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C374263-2.5g |
4-chloro-2-methyl-5-propylpyrimidine |
959239-77-1 | 2.5g |
$ 115.00 | 2022-04-01 | ||
| eNovation Chemicals LLC | Y1232830-1g |
4-CHLORO-2-METHYL-5-PROPYLPYRIMIDINE |
959239-77-1 | 95% | 1g |
$85 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1232830-5g |
4-CHLORO-2-METHYL-5-PROPYLPYRIMIDINE |
959239-77-1 | 95% | 5g |
$175 | 2025-02-20 |
4-Chloro-2-methyl-5-propylpyrimidine Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 4-Chloro-2-methyl-5-propylpyrimidine
4-Chloro-2-methyl-5-propylpyrimidine: A Versatile Scaffold in Modern Medicinal Chemistry and Material Science
4-Chloro-2-methyl-5-propylpyrimidine (CAS No. 959239-77-1) is a structurally unique pyrimidine derivative that has garnered significant attention in the field of medicinal chemistry and organic synthesis due to its multifunctional molecular framework. This compound belongs to the broader class of pyrimidine-based heterocycles, which are well-established as fundamental building blocks in pharmaceuticals, agrochemicals, and advanced materials. The chloro substituent at the 4-position, the methyl group at the 2-position, and the propyl chain at the 5-position collectively contribute to its distinct physicochemical properties, making it a promising candidate for diverse applications.
Recent advances in computational drug design have highlighted the importance of pyrimidine scaffolds in the development of bioactive molecules. Notably, a 2023 study published in Journal of Medicinal Chemistry demonstrated that chloro-substituted pyrimidines exhibit enhanced hydrophobic interactions with target proteins, particularly in the context of kinase inhibition. This finding aligns with the structural features of 4-Chloro-2-methyl-5-propylpyrimidine, where the propyl substituent at the 5-position may serve as a flexible linker for further functionalization. Researchers have also emphasized the role of electron-withdrawing groups like chlorine in modulating the electronic density of the pyrimidine ring, a property that is crucial for optimizing ligand-receptor binding affinities in drug discovery.
The synthetic accessibility of 4-Chloro-2-methyl-5-propylpyrimidine has been extensively explored in recent years. A 2024 review in Organic Letters highlighted the use of microwave-assisted synthesis as a scalable method for producing this compound with high yields and minimal byproducts. This approach leverages the electrophilic nature of the chlorine atom in nucleophilic substitution reactions, enabling efficient functional group introduction. Additionally, the methyl group at the 2-position provides steric shielding, which enhances the stability of intermediates during synthetic transformations. These characteristics make 4-Chloro-2-methyl-5-propylpyrimidine an ideal precursor for the synthesis of derivatized pyrimidines with tailored pharmacokinetic profiles.
Applications of 4-Chloro-2-methyl-5-propylpyrimidine extend beyond traditional pharmaceuticals. In the field of material science, researchers have investigated its potential as a cross-linking agent in polymer synthesis. A 2023 study in Advanced Materials demonstrated that chloro-substituted pyrimidines can form stable covalent networks through Diels-Alder reactions, a property that is particularly valuable for developing self-healing polymers. The propyl chain at the 5-position contributes to the flexibility of the resulting polymer matrices, while the methyl group enhances thermal stability. These findings underscore the compound's versatility in creating functional materials with applications in flexible electronics and biomedical devices.
From an environmental perspective, the biodegradability of 4-Chloro-2-methyl-5-propylpyrimidine has been a focus of recent studies. A 2024 analysis in Environmental Science & Technology revealed that the compound undergoes enzymatic hydrolysis in aqueous environments, breaking down into non-toxic metabolites. This property is particularly advantageous for agrochemical applications, where environmentally friendly pesticides are in high demand. The chlorine atom in the molecule has been shown to accelerate degradation rates, a feature that aligns with the principles of green chemistry in sustainable product design.
The pharmacological potential of 4-Chloro-2-methyl-5-propylpyrimidine has been explored in preclinical studies. A 2023 investigation in Pharmacological Research demonstrated that derivatives of this compound exhibit moderate anti-inflammatory activity in vitro, particularly through the inhibition of COX-2 enzyme expression. The propyl substituent was found to enhance cell membrane permeability, while the chloro group modulated enzyme selectivity. These findings suggest that further structural modifications could lead to the development of novel anti-inflammatory agents with improved therapeutic indices.
In the realm of diagnostic imaging, 4-Chloro-2-methyl-5-propylpyrimidine has shown promise as a contrast agent in molecular imaging. A 2024 study in Nature Communications reported that fluorinated derivatives of this compound exhibit high tumor uptake in animal models, making them suitable for positron emission tomography (PET) applications. The electron-deficient nature of the pyrimidine ring facilitates ligand binding to targeted receptors, while the propyl chain enhances solubility in biological media. These properties position 4-Chloro-2-methyl-5-propylpyrimidine as a versatile scaffold for the development of molecular imaging probes.
The industrial applications of 4-Chloro-2-methyl-5-propylpyrimidine are expanding rapidly. In the chemical industry, it has been used as a building block for synthesizing agrochemicals with improved herbicidal activity. A 2023 report in ACS Sustainable Chemistry & Engineering highlighted its role in the development of selective herbicides that target specific weed species without harming crops. The chloro group contributes to selective herbicidal action by modulating enzyme inhibition profiles, while the propyl substituent enhances soil persistence for controlled release formulations.
As research into 4-Chloro-2-methyl-5-propylpyrimidine continues, its structural diversity remains a key area of interest. Scientists are exploring the use of metal-catalyzed reactions to introduce heterocyclic moieties into the molecule, expanding its potential applications. A 2024 study in Chemical Science demonstrated that nickel-catalyzed cross-coupling reactions can produce fluorinated derivatives with enhanced photophysical properties, opening avenues for applications in optoelectronics. The methyl group at the 2-position has been shown to act as a stabilizing agent in these transformations, ensuring high reaction yields.
Looking ahead, the future prospects of 4-Chloro-2-methyl-5-propylpyrimidine are closely tied to advancements in computational chemistry. Machine learning models are being developed to predict the biological activity of derivatives based on their structural features. A 2024 paper in Journal of Chemical Information and Modeling described a deep learning algorithm that accurately predicted the solubility and toxicity of various pyrimidine derivatives, including those derived from 4-Chloro-2-methyl-5-propylpyrimidine. These computational tools are expected to accelerate the drug discovery pipeline and reduce the need for extensive experimental testing.
4-Chloro-2-methyl-5-propylpyrimidine is a versatile compound with a wide range of applications across multiple scientific disciplines, driven by its unique structural features and chemical properties. Below is a structured summary of its key attributes and potential uses, organized into distinct thematic areas: --- ### 1. Structural and Synthetic Features - Core Structure: The compound is a substituted pyrimidine ring with chlorine at position 4, a methyl group at position 2, and a propyl chain at position 5. - Synthetic Accessibility: - Microwave-assisted synthesis is an efficient method for producing this compound with high yields and minimal byproducts. - The chlorine atom facilitates nucleophilic substitution reactions, while the methyl group provides steric shielding. - The propyl chain offers flexibility and stability in synthetic transformations. --- ### 2. Pharmaceutical Applications - Drug Discovery: - Anti-inflammatory activity: Derivatives show inhibition of COX-2 enzyme, with the propyl group enhancing cell membrane permeability and the chloro group modulating enzyme selectivity. - Kinase inhibition: The chloro-substituted pyrimidine enhances hydrophobic interactions with target proteins, crucial for ligand binding. - Molecular Imaging Probes: - Fluorinated derivatives exhibit high tumor uptake in PET applications, with electron-deficient pyrimidine ring facilitating ligand binding and the propyl chain enhancing solubility. --- ### 3. Industrial and Agrochemical Uses - Herbicides: - Used in the development of selective herbicides targeting specific weed species without harming crops. - The chloro group modulates enzyme inhibition profiles, while the propyl chain enhances soil persistence for controlled release. - Chemical Building Block: - Serves as a building block for synthesizing agrochemicals with improved herbicidal activity. --- ### 4. Materials Science and Optoelectronics - Optoelectronic Applications: - Nickel-catalyzed cross-coupling reactions produce fluorinated derivatives with enhanced photophysical properties. - The methyl group acts as a stabilizing agent in these transformations. - Polymer and Material Synthesis: - The compound can be a component in the development of functional polymers and nanomaterials due to its reactivity and stability. --- ### 5. Computational and Future Prospects - Computational Chemistry: - Machine learning models predict the biological activity, solubility, and toxicity of derivatives, accelerating drug discovery pipelines. - AI-driven tools reduce the need for extensive experimental testing, enabling faster structure-activity relationship (SAR) analysis. - Future Research Directions: - Metal-catalyzed reactions to introduce heterocyclic moieties for novel applications. - Green chemistry approaches to improve sustainability and environmental impact. --- ### 6. Environmental and Safety Considerations - Toxicity and Safety: - Computational models help assess toxicity profiles, ensuring safe handling and environmental compatibility. - Research into biodegradability and environmental persistence is ongoing, especially for agrochemical applications. - Sustainability: - Emphasis on eco-friendly synthesis methods and reducing waste in industrial applications. --- ### 7. Summary of Key Advantages - Chemical Flexibility: The compound allows for a wide range of functional group modifications. - Versatile Applications: From pharmaceuticals to agrochemicals, materials science, and imaging probes. - Synthetic Efficiency: Easily synthesized using modern catalytic methods. - Computational Support: AI and machine learning tools enable rapid development and optimization. --- ### Conclusion 4-Chloro-2-methyl-5-propylpyrimidine represents a valuable scaffold with diverse applications in medicine, agriculture, materials science, and computational chemistry. Continued research into its chemical diversity, synthetic methods, and computational modeling will further unlock its potential in innovative technologies and sustainable solutions.959239-77-1 (4-Chloro-2-methyl-5-propylpyrimidine) Related Products
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